1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one

sigma-2 receptor TMEM97 binding affinity

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one (CAS 1790297-31-2, molecular formula C₁₉H₁₈FNO₃, molecular weight 327.36 g/mol) is a synthetic small molecule that combines a 1,3-benzodioxole ring, a pyrrolidine ring, and a 2-fluorophenyl ethanone moiety. An unverified database entry lists the compound as a pyrrolidine and benzodioxole derivative acting as an endothelin A receptor antagonist , however this annotation appears to be conflated with the structurally distinct drug atrasentan, and no primary research paper or patent with this CAS number was identified in the public domain.

Molecular Formula C19H18FNO3
Molecular Weight 327.355
CAS No. 1790297-31-2
Cat. No. B2998712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one
CAS1790297-31-2
Molecular FormulaC19H18FNO3
Molecular Weight327.355
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F
InChIInChI=1S/C19H18FNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2
InChIKeyFRTHQVBBVQGYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one (CAS 1790297-31-2): Baseline Characterization and Procurement Context


1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one (CAS 1790297-31-2, molecular formula C₁₉H₁₈FNO₃, molecular weight 327.36 g/mol) is a synthetic small molecule that combines a 1,3-benzodioxole ring, a pyrrolidine ring, and a 2-fluorophenyl ethanone moiety . An unverified database entry lists the compound as a pyrrolidine and benzodioxole derivative acting as an endothelin A receptor antagonist [1], however this annotation appears to be conflated with the structurally distinct drug atrasentan, and no primary research paper or patent with this CAS number was identified in the public domain. The compound is sold by a limited number of chemical suppliers primarily as a research reagent, with reported purity generally at or above 95% .

Why In-Class Compounds Cannot Be Simply Interchanged with CAS 1790297-31-2


The benzodioxole-pyrrolidine chemical space contains several well-characterized endothelin receptor antagonists (e.g., atrasentan, A-192621) that exhibit exquisite receptor subtype selectivity governed by specific N-substitution patterns and stereochemistry [1][2]. The target compound 1790297-31-2 possesses a fundamentally different N-acyl substitution (2-fluorophenyl ethanone vs. N-substituted acetamide or amino-oxoethyl groups) and lacks the carboxylic acid functionality and defined stereochemistry present in atrasentan and related clinical candidates . Given these substantial structural divergences, assuming equipotent receptor binding, selectivity, or pharmacokinetic behavior with any reported clinical or preclinical endothelin antagonist is scientifically unjustified. Furthermore, at least one structurally ambiguous database record suggests the benzodioxole-pyrrolidine scaffold may engage sigma receptors [3], introducing the possibility of an entirely distinct pharmacological profile that cannot be predicted from in-class precedent alone.

Quantitative Differentiation Evidence for CAS 1790297-31-2 vs. Closest Structural Analogs


Sigma-2 Receptor Binding Affinity: Preliminary In Vitro Evidence for CAS 1790297-31-2

A BindingDB entry (BDBM50604967, CHEMBL1698776) reports a binding affinity of Ki = 90 nM for the sigma-2 receptor (TMEM97, human) in rat PC12 cell membranes [1]. No quantitative selectivity data against sigma-1 or other receptors are available for this compound. By comparison, the structurally distinct benzodioxole-pyrrolidine endothelin antagonists atrasentan (ETA Ki = 0.034 nM) and A-192621 (ETB Ki = 8.8 nM) have well-characterized primary pharmacology with no reported significant sigma receptor engagement at therapeutic concentrations, though dedicated sigma receptor counter-screening data for these comparators were not identified in the public domain [2][3].

sigma-2 receptor TMEM97 binding affinity CNS

Structural Divergence from Clinical Endothelin Antagonists: N-Acyl Substitution and Pharmacophoric Comparison

The target compound features an N-(2-fluorophenyl)ethanone substituent on the pyrrolidine nitrogen, whereas the clinical ETA antagonist atrasentan incorporates an N-(dibutylamino)-2-oxoethyl substituent and the selective ETB antagonist A-192621 features an N-(2,6-diethylanilino)-2-oxoethyl group [1]. These divergent N-acyl groups result in distinct hydrogen-bond donor/acceptor profiles, molecular volumes, and lipophilicities. The target compound (MW = 327.36, LogP estimated ~2.5–3.5 based on constituent fragments) is substantially smaller and less lipophilic than atrasentan (MW = 510.63, cLogP ~5.0) [1]. Furthermore, the target compound lacks the carboxylic acid group present in atrasentan and A-192621, which is critical for high-affinity ionic interactions within the endothelin receptor binding pocket [1].

endothelin antagonist structure-activity relationship N-substitution pharmacophore

Biological Target Annotation Uncertainty and Off-Target Potential

One database entry (Clinical Drug Experience Knowledgebase) annotates CAS 1790297-31-2 as a receptor endothelin A antagonist with potential antineoplastic and diabetic nephropathy applications [1]. Separately, a BindingDB entry under a structurally ambiguous identifier reports sigma-2 receptor binding (Ki = 90 nM) [2]. This target annotation divergence—endothelin receptor antagonism vs. sigma-2 receptor engagement—stands in contrast to rigorously characterized compounds such as atrasentan, which has unequivocally confirmed ETA selectivity (>1800-fold over ETB, Ki ETA = 0.034 nM) validated across multiple independent laboratories and clinical trials [3]. The absence of peer-reviewed pharmacological characterization for the target compound means that its actual primary target(s), selectivity profile, and potential off-target liabilities remain undefined relative to well-characterized reference agents.

target deconvolution endothelin receptor sigma receptor polypharmacology

Recommended Application Scenarios for CAS 1790297-31-2 Based on Available Evidence


Exploratory Sigma-2 Receptor Pharmacology Screening

The preliminary sigma-2 receptor Ki of 90 nM reported in a single BindingDB record [1] provides a rationale for using this compound as a starting point for exploratory structure-activity relationship (SAR) studies around the sigma-2/TMEM97 pharmacophore. However, the absence of confirmatory data from independent laboratories, as well as the lack of selectivity profiling against sigma-1 or other CNS targets, means that the compound should only be considered as a low-confidence screening hit for hit-to-lead or probe development programs rather than as a validated tool compound.

Negative Control for Endothelin Receptor Antagonist SAR Studies

Given its structural divergence from clinical endothelin antagonists—specifically the absence of the critical carboxylic acid pharmacophore and the 2-fluorophenyl ethanone N-substitution [2]—this compound could serve as a structurally matched negative control in endothelin receptor binding or functional assays. Its expected inactivity at ETA and ETB receptors (based on SAR precedent from the pyrrolidine-3-carboxylic acid series) makes it a candidate for benchmarking assay window and ruling out non-specific effects from the benzodioxole-pyrrolidine core.

Analytical Reference Standard for Chemical Purity and Identity Testing

The compound is available from multiple chemical suppliers with reported purity ≥95% , making it a potential qualitative reference standard for LC-MS or NMR-based identity confirmation in analytical chemistry workflows. However, the lack of a certified reference material (CRM) certificate or pharmacopoeial monograph means procurement for regulated GxP environments would require additional in-house characterization and qualification.

Computational Chemistry and Molecular Docking Benchmarking

The relatively low molecular weight (327.36 g/mol) and the presence of well-defined heterocyclic moieties make this compound suitable as a test case for computational chemistry method development—including docking pose prediction, free energy perturbation calculations, and molecular dynamics simulations—particularly for benzodioxole-containing scaffolds . Its use as a benchmarking ligand should, however, be accompanied by experimental validation of computational predictions.

Quote Request

Request a Quote for 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.